molecular formula C16H18F3N5O B2475434 N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2034207-68-4

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2475434
CAS No.: 2034207-68-4
M. Wt: 353.349
InChI Key: QWCDJFFPMWRLCJ-UHFFFAOYSA-N
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Description

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a pyridine ring with a trifluoromethyl group

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad range of biological activities, suggesting that they may interact with a variety of targets.

Mode of Action

Similar compounds have been reported to show both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms . This dual property might influence the interaction of the compound with its targets.

Biochemical Pathways

Derivatives of similar compounds have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

Similar compounds have been reported to be highly soluble in water and other polar solvents , which could potentially influence their absorption and distribution in the body.

Result of Action

Similar compounds have been reported to exhibit a broad range of biological activities , suggesting that the compound could potentially have diverse molecular and cellular effects.

Action Environment

The solubility of similar compounds in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Formation of the Piperidine Ring: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives.

    Coupling Reactions: The pyrazole and piperidine rings are then coupled with a pyridine derivative that contains a trifluoromethyl group. This step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

    Final Assembly: The final compound is assembled through amide bond formation, typically using reagents like HATU or PyBOP.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.

    Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidation can lead to the formation of hydroxylated derivatives.

    Reduction: Reduction typically yields alcohols or amines.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.

    Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide: shares structural similarities with other pyrazole, piperidine, and pyridine derivatives.

    This compound: is unique due to the specific arrangement of its functional groups and the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties.

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique electronic properties that can enhance its binding affinity to biological targets and improve its metabolic stability.

Properties

IUPAC Name

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N5O/c1-10-8-14(23-22-10)24-6-4-12(5-7-24)21-15(25)11-2-3-13(20-9-11)16(17,18)19/h2-3,8-9,12H,4-7H2,1H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCDJFFPMWRLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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